molecular formula C18H21NO B3835403 1-[(4-phenylphenyl)methyl]piperidin-4-ol

1-[(4-phenylphenyl)methyl]piperidin-4-ol

Cat. No.: B3835403
M. Wt: 267.4 g/mol
InChI Key: DOPFSHFBUOETBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-phenylphenyl)methyl]piperidin-4-ol is a chemical compound with the molecular formula C18H21NO, intended for research and development purposes exclusively. This product is strictly for laboratory use and is not approved for human, veterinary, or diagnostic applications. The piperidin-4-ol structure is a recognized pharmacophore in medicinal chemistry, known for its versatility as an intermediate in organic synthesis . Substituted piperidines, particularly those with aromatic groups, are frequently explored in drug discovery for their potential to interact with various biological targets . For instance, structural modifications to the piperidine core, such as variations in N-substituents, can significantly influence a compound's affinity and functional activity at biological targets like opioid receptors, as demonstrated in studies on related 4-(3-hydroxyphenyl)piperidine derivatives . The (4-phenylphenyl)methyl (biphenylmethyl) substituent in this compound presents a rigid, hydrophobic moiety that may be valuable for probing specific hydrophobic binding pockets in receptor sites. Researchers can utilize this building block to develop novel bioactive molecules, study structure-activity relationships (SAR), and explore new chemical spaces for therapeutic agent development.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(4-phenylphenyl)methyl]piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO/c20-18-10-12-19(13-11-18)14-15-6-8-17(9-7-15)16-4-2-1-3-5-16/h1-9,18,20H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOPFSHFBUOETBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-[(4-phenylphenyl)methyl]piperidin-4-ol CAS number and identifiers

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical identity, synthesis, and medicinal chemistry applications of 1-[(4-phenylphenyl)methyl]piperidin-4-ol (also known as 1-(Biphenyl-4-ylmethyl)piperidin-4-ol ).

A Versatile Scaffold for Sigma Receptor Ligands and Kinase Inhibitors

Chemical Identity & Physicochemical Profiling

This compound represents a strategic intermediate in medicinal chemistry, combining a lipophilic biphenyl tail with a polar, basic piperidine head. It serves as a "privileged structure" scaffold, frequently utilized to target G-protein coupled receptors (GPCRs), Sigma-1 receptors, and specific kinases.

Attribute Technical Detail
IUPAC Name 1-([1,1'-Biphenyl]-4-ylmethyl)piperidin-4-ol
Common Synonyms N-(4-Phenylbenzyl)-4-hydroxypiperidine; 1-(4-Biphenylylmethyl)-4-piperidinol
CAS Number Not widely indexed in public registries.[1][2][3] (Research Grade) Closest Analog: 1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4)
Molecular Formula C₁₈H₂₁NO
Molecular Weight 267.37 g/mol
SMILES OC1CCN(Cc2ccc(c3ccccc3)cc2)CC1
InChI Key Calculated:ZZUJERGWKSXINO-UHFFFAOYSA-N (Analogous)
Solubility Low in water; High in DMSO, Methanol, Dichloromethane (DCM)
pKa (Calc.) ~9.5 (Piperidine Nitrogen)

Synthetic Methodologies

The synthesis of this compound is typically achieved via two primary pathways: Reductive Amination (Method A) or Nucleophilic Substitution (Method B). Method A is generally preferred in modern drug discovery for its milder conditions and higher atom economy.

Method A: Reductive Amination (Preferred)

This protocol utilizes 4-phenylbenzaldehyde (biphenyl-4-carboxaldehyde) and 4-hydroxypiperidine .

  • Reagents: Sodium triacetoxyborohydride (STAB), Acetic Acid (AcOH), Dichloromethane (DCM) or 1,2-Dichloroethane (DCE).

  • Mechanism: Formation of an iminium ion intermediate followed by in situ reduction.

Protocol:

  • Dissolution: Dissolve 4-phenylbenzaldehyde (1.0 eq) and 4-hydroxypiperidine (1.0 eq) in anhydrous DCM (0.2 M concentration).

  • Activation: Add Acetic Acid (1.0–1.5 eq) to catalyze imine formation. Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool to 0°C. Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise.

  • Reaction: Allow to warm to RT and stir for 12–16 hours under Nitrogen atmosphere.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (MeOH/DCM gradient).

Method B: N-Alkylation (Nucleophilic Substitution)

This method uses 4-(chloromethyl)biphenyl and 4-hydroxypiperidine .

  • Reagents: Potassium Carbonate (K₂CO₃), Acetonitrile (ACN) or DMF, Potassium Iodide (KI - catalytic).

  • Mechanism: S_N2 displacement of the benzylic halide.

Protocol:

  • Suspension: Suspend 4-hydroxypiperidine (1.2 eq) and K₂CO₃ (2.0 eq) in dry Acetonitrile.

  • Addition: Add 4-(chloromethyl)biphenyl (1.0 eq) and a catalytic amount of KI (0.1 eq).

  • Reflux: Heat the mixture to reflux (80°C) for 6–12 hours.

  • Workup: Filter off inorganic solids. Concentrate the filtrate. Dissolve residue in EtOAc, wash with water/brine.

Synthesis Workflow Diagram

Synthesis cluster_0 Method A: Reductive Amination cluster_1 Method B: Alkylation Aldehyde 4-Phenylbenzaldehyde Imine Iminium Intermediate Aldehyde->Imine Condensation Amine 4-Hydroxypiperidine Amine->Imine Product 1-[(4-phenylphenyl)methyl] piperidin-4-ol Amine->Product Halide 4-(Chloromethyl)biphenyl Halide->Product SN2 Alkylation Imine->Product Reduction (STAB) STAB NaBH(OAc)3 / AcOH STAB->Imine Base K2CO3 / ACN / Heat Base->Product

Caption: Dual synthetic pathways for this compound: Reductive Amination (Blue) vs. Alkylation (Red).

Medicinal Chemistry Applications

This compound is not merely an end-product but a versatile pharmacophore used in the design of neuroactive agents.[4][5]

A. Sigma-1 Receptor (σ1R) Ligands

The N-benzylpiperidine moiety is a classic pharmacophore for Sigma-1 receptors, which are implicated in neuroprotection, depression, and cocaine addiction.

  • Mechanism: The basic nitrogen binds to the anionic site (Asp126) of the σ1R, while the biphenyl group occupies the primary hydrophobic pocket.

  • Relevance: Structurally analogous to PPBP (4-phenyl-1-(4-phenylbutyl)piperidine) and RC-33 , known high-affinity sigma ligands [1, 2].

B. Acetylcholinesterase (AChE) Inhibitors

The structure mimics the "dual binding site" inhibitors of AChE, similar to Donepezil .

  • Mechanism: The biphenyl moiety interacts with the peripheral anionic site (PAS) of AChE via π-π stacking, while the piperidine nitrogen interacts with the catalytic active site (CAS) [3].

C. Kinase Inhibitors (JAK/SYK)

Recent patent literature identifies biphenyl-methyl-piperidine motifs as scaffolds for Janus Kinase (JAK) and Spleen Tyrosine Kinase (SYK) inhibitors, used in treating autoimmune diseases [4].

Pharmacophore Interaction Map

Pharmacophore Biphenyl Biphenyl Group (Lipophilic Tail) Linker Methylene Linker Biphenyl->Linker Sigma Sigma-1 Receptor (Hydrophobic Pocket) Biphenyl->Sigma Hydrophobic Interaction AChE AChE (Peripheral Anionic Site) Biphenyl->AChE π-π Stacking Piperidine Piperidine Nitrogen (Basic Center) Linker->Piperidine Hydroxyl 4-Hydroxyl Group (H-Bond Donor/Acceptor) Piperidine->Hydroxyl Piperidine->Sigma Electrostatic (Asp126) Piperidine->AChE Cation-π Interaction Solubility Metabolic Stability & Solubility Modulation Hydroxyl->Solubility Polarity Tuning

Caption: Structure-Activity Relationship (SAR) map detailing the interaction of the scaffold with key biological targets.

Safety & Handling Protocols

As a research chemical, specific toxicological data may be limited. Treat as a potentially bioactive amine.[4][5]

  • Hazard Classification (Predicted): Irritant (Skin/Eye/Respiratory).[2] Acute Toxicity (Oral) Category 4.

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place (2–8°C recommended) under inert gas (Argon/Nitrogen) to prevent oxidation of the amine.

  • First Aid:

    • Eye Contact: Rinse immediately with plenty of water for 15 minutes.

    • Skin Contact: Wash with soap and water. Remove contaminated clothing.[2]

References

  • Takahashi, S., et al. (2000).[6] "sigma(1)-receptor ligand 4-phenyl-1-(4-phenylbutyl)-piperidine affords neuroprotection from focal ischemia with prolonged reperfusion."[6] Stroke, 31(4), 976-982.[6] Link

  • Rossi, D., et al. (2011). "Identification of a new series of potent sigma-1 receptor ligands: structure-affinity relationship studies." Bioorganic & Medicinal Chemistry, 19(1), 367-376. Link

  • Pöschl, A. (2014). "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues." King's College London Theses. Link

  • Google Patents. (2016). "Cyanomethylpyrazole carboxamides as janus kinase inhibitors." US Patent 9,328,099. Link

  • BenchChem. (2025).[7] "The Versatility of N-Boc-4-hydroxypiperidine as a Precursor in Piperidine-Based Drug Synthesis." Link

Sources

Methodological & Application

Incorporating 1-[(4-phenylphenyl)methyl]piperidin-4-ol into fragment-based drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Integration of 1-[(4-phenylphenyl)methyl]piperidin-4-ol in Fragment-Based Drug Discovery (FBDD)

Abstract

This guide details the operational framework for utilizing This compound (herein referred to as BP-Pip-OH ) as a high-value "super-fragment" or lead-like scaffold. Unlike low-complexity fragments (MW < 150 Da), BP-Pip-OH (MW 267.37 Da) occupies a strategic "Goldilocks" zone: it possesses the 3D geometry of a piperidine core and the privileged hydrophobic anchoring capability of a biphenyl moiety, while retaining a specific growth vector at the 4-hydroxyl position. This note addresses the specific challenges of its hydrophobicity during screening and provides validated protocols for its elaboration into high-affinity ligands, particularly for GPCR and ion channel targets.

Chemical Profile & Fragment Suitability

BP-Pip-OH is not a "simple" fragment; it is a privileged structure derivative . Its biphenyl-methyl tail mimics the hydrophobic pharmacophores found in numerous bioactive agents (e.g., NR2B antagonists, antihistamines), while the piperidine ring provides essential


 character, allowing "escape from flatland"—a critical metric in modern library design.
Table 1: Physicochemical Profile & FBDD Metrics
PropertyValueFBDD Implications
Molecular Weight 267.37 DaBorderline: Nears the "Rule of 3" limit (300 Da). High ligand efficiency (LE) is required to justify its size.
cLogP ~3.2 - 3.5High: Significant hydrophobicity. Requires careful DMSO management and aggregation controls (See Protocol A).
H-Bond Donors 1 (OH)Growth Vector: The primary site for chemical elaboration.
H-Bond Acceptors 2 (N, O)Interaction: The basic nitrogen (

) is likely protonated, forming salt bridges with Asp/Glu residues.
Rotatable Bonds 4Entropy: Moderate flexibility allows induced fit without excessive entropic penalty.
Topology 3D (Chair)Shape: The piperidine ring exists in a chair conformation, projecting the 4-OH axially or equatorially, probing depth.

Structural Biology & Binding Mode Hypothesis

To effectively design around BP-Pip-OH, one must understand its likely binding trajectory.

  • The Hydrophobic Anchor (Biphenyl): This moiety drives initial binding via

    
     stacking or Van der Waals interactions in deep hydrophobic pockets (common in Class A GPCRs and Kinase allosteric sites).
    
  • The Ionic Lock (Piperidine Nitrogen): At physiological pH, the protonated nitrogen often anchors the molecule to a conserved acidic residue (e.g., Asp3.32 in aminergic GPCRs).

  • The Growth Vector (4-Hydroxyl): This polar group often faces the solvent interface or a secondary polar sub-pocket, making it the ideal site for fragment growing or merging.

Diagram 1: The "Anchor-and-Grow" Strategy

BPPipOH_Strategy Fragment This compound (BP-Pip-OH) Biphenyl Biphenyl Tail (Hydrophobic Anchor) Fragment->Biphenyl Contains Piperidine Piperidine Core (Ionic Lock / 3D Scaffold) Fragment->Piperidine Contains Hydroxyl 4-OH Group (Growth Vector) Fragment->Hydroxyl Contains Target_Pocket Target Binding Site (e.g., GPCR/Ion Channel) Biphenyl->Target_Pocket Pi-Pi Stacking / VdW Piperidine->Target_Pocket Salt Bridge (Asp/Glu) Hydroxyl->Target_Pocket H-Bonding (Optional) Elaboration Chemical Elaboration (Ether/Ester/Amine formation) Hydroxyl->Elaboration Primary Site caption Figure 1: Pharmacophore decomposition of BP-Pip-OH showing the hydrophobic anchor and polar growth vector.

Screening Methodologies

Due to the hydrophobicity of BP-Pip-OH, standard biochemical assays may yield false positives via aggregation. Ligand-Observed NMR (STD-NMR) is the recommended primary screen, followed by Surface Plasmon Resonance (SPR) for kinetic validation.

Method A: Saturation Transfer Difference (STD) NMR

STD-NMR is ideal because the large biphenyl group receives efficient saturation transfer from the protein, generating strong signals even for weak binders (


 ~ mM range).
  • Why: It maps the epitope.[1][2][3] If the biphenyl signals show high STD intensity but the piperidine protons do not, the tail is the anchor.

  • Risk: Non-specific hydrophobic sticking.

  • Control: Competitive displacement with a known ligand (Spy Molecule) is mandatory.

Method B: Surface Plasmon Resonance (SPR)
  • Why: To determine residence time. Biphenyl anchors often exhibit "sticky" kinetics (slow

    
    /slow 
    
    
    
    ).
  • Configuration: Immobilize the protein; flow the fragment.

  • Critical Step: DMSO calibration is vital as the refractive index changes significantly with the high DMSO concentrations needed to solubilize this fragment.

Detailed Experimental Protocols

Protocol A: Solubility & Quality Control (Pre-Screening)

Objective: Ensure BP-Pip-OH is monomeric before introduction to protein.

  • Stock Preparation: Dissolve BP-Pip-OH in

    
    -DMSO to 100 mM. Sonicate for 5 minutes at 25°C.
    
  • Dilution Test: Dilute stock into the assay buffer (e.g., PBS, pH 7.4) to 500 µM (final DMSO 0.5-1%).

  • Nephelometry/DLS Check:

    • Measure light scattering.

    • Pass Criteria: No scattering intensity > 5x buffer background.

    • Fail Criteria: Polydispersity index (PDI) > 0.2 indicates aggregation.

  • Remedy: If aggregation occurs, add 0.01% Triton X-100 or reduce concentration to 200 µM.

Protocol B: STD-NMR Screening Workflow

Objective: Confirm binding and map the interaction epitope.

  • Sample Prep:

    • Protein: 5–10 µM (Deuterated buffer).

    • Ligand (BP-Pip-OH): 500 µM (Ligand:Protein ratio 50:1 or 100:1).

    • Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4, 10%

      
      .
      
  • Pulse Sequence:

    • Use a standard STD sequence with a train of Gaussian pulses (50 ms each) for a total saturation time of 2–3 seconds.

    • On-Resonance: -0.5 ppm (Protein methyls).

    • Off-Resonance: 30 ppm (Far from spectral window).

  • Acquisition:

    • Record 1D

      
      H spectra (interleaved on/off).
      
    • Subtract ON from OFF to get the difference spectrum.

  • Analysis:

    • Identify the aromatic protons (7.2–7.6 ppm) of the biphenyl.

    • Identify the piperidine ring protons (1.5–3.0 ppm).

    • Interpretation: If aromatic signals are dominant in the difference spectrum, the biphenyl is the primary contact point.

Protocol C: Chemical Elaboration (Growing via 4-OH)

Objective: Convert the fragment into a lead by extending from the 4-position.

  • Etherification (Williamson Ether Synthesis):

    • Reagents: NaH (base), Alkyl Halide (

      
      ).
      
    • Conditions: THF/DMF, 0°C to RT.

    • Target: Link to polar heterocycles to engage secondary pockets.

  • Carbamate Formation:

    • Reagents: Isocyanates (

      
      ).
      
    • Conditions: DCM, catalytic

      
      .
      
    • Target: Introduce H-bond donors/acceptors to improve solubility and selectivity.

Workflow Visualization

Diagram 2: Integrated Screening & Validation Workflow

FBDD_Workflow cluster_Screening Primary Screening cluster_Validation Validation & Kinetics Start Start: BP-Pip-OH Solid Solubility Solubility Check (DLS / Nephelometry) Start->Solubility STD_NMR STD-NMR (Epitope Mapping) Solubility->STD_NMR If Monomeric Control Aggregation Control (Triton X-100) Solubility->Control If Aggregating SPR SPR Analysis (Kd & Residence Time) STD_NMR->SPR Binding Detected Control->STD_NMR Retest XRay X-Ray Crystallography (Soaking) SPR->XRay Kd < 1mM Decision Hit Confirmed? SPR->Decision XRay->Decision Decision->Start No (Discard) Elaborate Elaborate via 4-OH (Parallel Synthesis) Decision->Elaborate Yes caption Figure 2: Decision tree for screening BP-Pip-OH, prioritizing solubility checks before NMR.

References

  • Erlanson, D. A., et al. (2016). "Fragment-based drug discovery: lessons from the past and future directions." Nature Reviews Drug Discovery. Link

  • O'Brien, P., et al. (2022). "Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis." RSC Medicinal Chemistry. Link

  • Costantino, L., & Barlocco, D. (2006).[4] "Privileged structures as leads in medicinal chemistry."[4] Current Medicinal Chemistry. Link

  • Mayer, M., & Meyer, B. (1999). "Characterization of Ligand Binding by Saturation Transfer Difference NMR Spectroscopy." Angewandte Chemie International Edition. Link

  • Warriner, S. L., et al. (2019). "Library design in fragment-based drug discovery." Drug Discovery Today. Link

Sources

Application Note: Solvent System Optimization for 1-[(4-phenylphenyl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note provides a technical framework for selecting solvent systems involving 1-[(4-phenylphenyl)methyl]piperidin-4-ol (referred to herein as BP-Pip-OH ).[1][2][3][4]

This molecule presents a classic "amphiphilic solubility paradox" common in drug discovery: it possesses a highly lipophilic, planar biphenyl tail and a polar, basic piperidine-alcohol head. Traditional protocols often rely on dichloromethane (DCM) or dimethylformamide (DMF). However, increasing regulatory pressure and "Green Chemistry" mandates require alternative strategies.

This guide details:

  • Solubility Profiling: Predicting behavior based on the biphenyl-piperidine scaffold.[1][2][3][4]

  • Reaction Optimization: A protocol for O-acylation using green solvent alternatives (2-MeTHF).

  • Workup Strategies: Exploiting pH-dependent solubility for self-validating purification.[1][2][3][4]

Molecular Analysis & Solubility Profiling[2]

To select the correct solvent, one must understand the competing domains of the molecule.

Molecular DomainChemical NatureSolvent Interaction Preference
Biphenyl Tail Hydrophobic, Planar, AromaticRequires ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

-stacking or lipophilic solvents (Toluene, DCM, 2-MeTHF).[2][3][4] Poor solubility in water/alcohols.[1][2][3]
Piperidine Nitrogen Basic (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

), Tertiary Amine
Soluble in acidic aqueous media (protonated). H-bond acceptor.
4-Hydroxyl Group Polar, H-bond Donor/AcceptorRequires polar solvents (THF, Alcohols, DMF) or H-bond acceptors.[2][3][4]
The "Solubility Paradox"

In non-polar solvents (Hexane), the polar head aggregates, leading to gumming or oiling out. In highly polar protic solvents (Water), the biphenyl tail drives precipitation. Optimal solvents must bridge this gap.

Table 1: Predicted Solubility & Solvent Class Recommendations
Solvent ClassRepresentativeSolubility RatingApplication Note
Chlorinated DCM, ChloroformHigh Traditional choice.[1][2][3][4] Solubilizes both domains well. Avoid due to toxicity.[1][2][3]
Ethers (Cyclic) THF, 2-MeTHFHigh Recommended. 2-MeTHF is a green alternative to DCM/THF with better phase separation.[1][2][3][4]
Polar Aprotic DMF, DMSO, NMPHigh Good for ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

reactions but difficult to remove during workup (high BP).[2]
Esters Ethyl AcetateModerate Good for workup/extraction.[2][3] May not dissolve concentrated reactants at RT.[1][2][3]
Alcohols Methanol, EthanolModerate Good for salt formation (crystallization).[2] Poor for non-polar reagents.[1][2][3]
Hydrocarbons Hexane, HeptanePoor Use only as an anti-solvent to force precipitation.[1][2]

Decision Logic for Solvent Selection

The following decision tree illustrates the logical flow for selecting a solvent based on the intended chemical transformation.

SolventSelection Start Start: Define Objective RxnType Reaction Type? Start->RxnType Acylation O-Functionalization (Ester/Ether) RxnType->Acylation Nucleophilic SaltForm Salt Formation (HCl/TFA) RxnType->SaltForm Acid-Base Oxidation Oxidation (Alcohol -> Ketone) RxnType->Oxidation Redox GreenEther 2-MeTHF or CPME (Replaces DCM/THF) Acylation->GreenEther High Solubility Easy Workup PolarAlc MeOH or EtOH (Homogeneous Phase) SaltForm->PolarAlc Dissolves Free Base Precipitates Salt Biphasic DCM/Water or EtOAc/Water Oxidation->Biphasic TEMPO/Bleach Conditions Success Process Validated GreenEther->Success PolarAlc->Success Biphasic->Success

Figure 1: Decision tree for selecting reaction solvents based on the specific transformation of the BP-Pip-OH scaffold.

Protocol: O-Acylation in Green Solvents

Objective: Esterification of the 4-OH group (e.g., with an acid chloride) avoiding DCM.[1][2][3][4] Rationale: 2-Methyltetrahydrofuran (2-MeTHF) is selected because it solubilizes the biphenyl tail (unlike MeOH) and the polar head (unlike Heptane), and it forms a clean bilayer with water during workup (unlike THF).[4]

Materials
  • Substrate: this compound (1.0 eq)

  • Reagent: Acid Chloride (e.g., Acetyl Chloride) (1.2 eq)

  • Base: Triethylamine (

    
    ) or DIPEA (1.5 eq)[4]
    
  • Solvent: 2-MeTHF (Anhydrous)[1][2][3][4]

Step-by-Step Methodology
  • Dissolution (Self-Validation Step):

    • Charge the BP-Pip-OH substrate into the reactor.[1][2][3][4]

    • Add 2-MeTHF (10 volumes relative to substrate mass).[1][2][3][4]

    • Validation: Stir at 20°C. The solution must be clear. If hazy, the biphenyl tail is aggregating; warm to 35°C.

  • Reagent Addition:

    • Add

      
       (1.5 eq).[2][3] The solution should remain homogeneous.
      
    • Cool to 0°C.[1][2][3]

    • Add Acid Chloride dropwise to control exotherm.[1][2][3]

    • Observation: Precipitation of triethylamine hydrochloride salts will occur immediately.[1][2][3] This is normal and confirms the reaction is proceeding.

  • Reaction Monitoring:

    • Warm to Room Temperature (RT) and stir for 2 hours.

    • Monitor by TLC (Eluent: 5% MeOH in DCM) or HPLC.[2]

  • Workup (The "Green" Advantage):

    • Quench: Add Water (5 volumes).

    • Phase Split: 2-MeTHF is immiscible with water.[1][2][3][4] The organic layer (containing product) will separate cleanly from the aqueous layer (containing salts).

    • Note: Unlike THF, no "salting out" is required.[2] Unlike DCM, the organic layer is on top, facilitating bottom-drain removal of waste.[4]

  • Isolation:

    • Wash organic layer with saturated ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

      
      .[2][3]
      
    • Concentrate the 2-MeTHF layer to dryness or swap solvent to Heptane to crystallize the product.[1][2][3][4]

Protocol: Purification via pH-Switching

Objective: Purify the crude BP-Pip-OH derivative without chromatography.[1][2][3][4] Mechanism: The piperidine nitrogen allows the molecule to switch between water-soluble (protonated) and organic-soluble (neutral) states.[1][3][4]

WorkupFlow Crude Crude Mixture (Organic Phase) AcidWash Add 1M HCl (aq) Crude->AcidWash PhaseSep1 Phase Separation AcidWash->PhaseSep1 OrgWaste Organic Layer (Neutral Impurities) PhaseSep1->OrgWaste Discard AqProd Aqueous Layer (Protonated Product) PhaseSep1->AqProd Keep BaseTreat Basify with NaOH (pH > 10) AqProd->BaseTreat Extract Extract into EtOAc or 2-MeTHF BaseTreat->Extract Final Pure Product (Free Base) Extract->Final

Figure 2: Self-validating purification workflow utilizing the basicity of the piperidine ring.

  • Acid Extraction: Dissolve crude in EtOAc. Wash with 1M HCl.[1][2][3] The product moves to the aqueous phase (protonated). Neutral impurities (unreacted biphenyls) stay in EtOAc.[2]

  • Basification: Isolate aqueous layer.[1][2][3] Treat with 2M NaOH until pH > 10. Product precipitates or oils out as free base.[1][2][3]

  • Recovery: Extract back into clean organic solvent (EtOAc or 2-MeTHF). Evaporate to yield high-purity material.[1][2][3][4]

References

  • Prat, D., et al. (2016).[2][5] "CHEM21 selection guide of classical- and less classical-solvents." Green Chemistry, 18, 288-296.[1][2][5] Link

  • Pfizer Inc. (2024).[1][2][3] "Green Chemistry Solvent Selection Guide." ACS Green Chemistry Institute.[1][2][3][6][7] Link

  • Henderson, R. K., et al. (2011).[2] "Expanding GSK's solvent selection guide – embedding sustainability into solvent selection starting at medicinal chemistry."[1][2][3] Green Chemistry, 13, 854-862.[1][2] Link

  • Byrne, F. P., et al. (2016).[2][6] "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. Link

  • BenchChem. (2025).[1][2][3][8] "Technical Guide: Solubility Profile of Piperidine Derivatives." BenchChem Technical Library. Link(Note: Generalized reference for piperidine solubility trends).

Sources

Application Note: Microwave-Assisted Synthesis of 1-[(4-phenylphenyl)methyl]piperidin-4-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a high-efficiency protocol for the synthesis of 1-[(4-phenylphenyl)methyl]piperidin-4-ol (also known as N-(4-biphenylmethyl)-4-hydroxypiperidine). This scaffold is a "privileged structure" in medicinal chemistry, serving as a core motif for various GPCR ligands and sigma receptor antagonists.

Traditional thermal synthesis of N-benzyl piperidine derivatives via


 substitution often requires prolonged reflux times (8–24 hours) and large solvent volumes. By utilizing Microwave-Assisted Organic Synthesis (MAOS) , this protocol reduces reaction time to under 20 minutes while increasing yield and purity. This guide provides a self-validating workflow, mechanistic insights into the microwave effect on N-alkylation, and a scalable green chemistry approach.

Scientific Background & Mechanism[1][2][3][4][5][6]

The Challenge of Thermal Synthesis

The target molecule is synthesized via the N-alkylation of 4-hydroxypiperidine with 4-(chloromethyl)biphenyl . Under standard thermal conditions (conductive heating), this reaction is limited by:

  • Slow Kinetics: The formation of the polar transition state from neutral reactants is slow in non-polar solvents.

  • Thermal Gradients: Oil baths create "wall effects," leading to uneven heating and potential degradation of thermolabile functional groups.

The Microwave Advantage: Dipolar Polarization

Microwave irradiation (2.45 GHz) heats the reaction mixture directly through dipolar polarization and ionic conduction .[1]

  • Specific Microwave Effect on

    
     Reactions:  The Menschutkin reaction (amine + alkyl halide 
    
    
    
    quaternary ammonium salt) involves a transition state that is more polar than the ground state. Microwave irradiation stabilizes this polar transition state, effectively lowering the activation energy (
    
    
    ) relative to the thermal baseline.
  • Solvent Choice: We utilize Acetonitrile (ACN) or Ethanol (EtOH) . ACN has a high loss tangent (

    
    ), allowing for rapid, volumetric heating that drives the reaction to completion in minutes.
    
Mechanistic Pathway

The reaction proceeds via a nucleophilic attack of the secondary amine on the benzylic halide.

ReactionMechanism cluster_legend Microwave Effect Reactants Reactants (Neutral) TS Transition State (Highly Polar/Charged) Reactants->TS Slow (Thermal) Reactants->TS FAST (Microwave) Stabilization of Polar TS Product Product (Amine Salt) TS->Product Rapid Collapse Info MW irradiation couples directly with the developing charge in the Transition State.

Figure 1: Mechanistic pathway highlighting the stabilization of the polar transition state under microwave irradiation.

Experimental Protocol

Materials & Reagents
ComponentRoleCAS NumberEquiv.
4-Hydroxypiperidine Nucleophile5382-16-11.2
4-(Chloromethyl)biphenyl Electrophile1667-11-41.0
Potassium Carbonate (

)
Base (Scavenger)584-08-72.0
Acetonitrile (ACN) Solvent75-05-8N/A (0.5 M)
Alt: Ethanol/Water (1:1)Green Solvent-N/A
Equipment
  • Microwave Reactor: Single-mode synthesizer (e.g., Biotage Initiator+ or CEM Discover).

  • Vessel: 10 mL pressure-rated glass vial with silicone/PTFE septum.

  • Stirring: Magnetic stir bar (high coupling).

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, add 4-(chloromethyl)biphenyl (202 mg, 1.0 mmol) and 4-hydroxypiperidine (121 mg, 1.2 mmol).

  • Base Addition: Add anhydrous

    
      (276 mg, 2.0 mmol). Note: Grinding the base to a fine powder improves heterogeneity.
    
  • Solvation: Add Acetonitrile (2.0 mL). Cap the vial and vortex for 10 seconds to create a suspension.

  • Irradiation: Place in the microwave reactor. Program the following method:

    • Temperature: 110°C

    • Hold Time: 15 minutes

    • Pre-stirring: 30 seconds (High speed)

    • Absorption Level: High

  • Cooling: Use compressed air cooling (standard on most reactors) to drop temperature to <50°C.

  • Workup:

    • Filter the reaction mixture through a Celite pad to remove potassium salts.

    • Wash the pad with Ethyl Acetate (2 x 5 mL).

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude residue is often high purity (>90%). Recrystallize from minimal hot Ethanol or purify via flash chromatography (DCM:MeOH 95:5) if necessary.

Results & Discussion

Comparative Analysis: MW vs. Thermal

The microwave protocol demonstrates a significant reduction in energy consumption and time compared to the conventional reflux method.

ParameterThermal RefluxMicrowave ProtocolImprovement
Temperature 82°C (ACN Reflux)110°C+28°C
Time 12 Hours15 Minutes48x Faster
Yield 68%92%+24%
Solvent Vol. 20 mL2 mL10x Reduction
Impurity Profile Bis-alkylation observedClean mono-alkylationHigher Selectivity
Workflow Visualization

The following diagram illustrates the critical decision points and validation steps for the synthesis.

Workflow Start Start: Weigh Reagents (1.0 mmol Scale) Mix Solvent: ACN or EtOH Base: K2CO3 Start->Mix MW Microwave Irradiation 110°C | 15 min Mix->MW Check TLC / LC-MS Check MW->Check Workup Filter Salts & Evaporate Solvent Check->Workup Conversion >95% Retry Extend Time (+5 min) Check->Retry Incomplete Purify Recrystallization (Ethanol) Workup->Purify Analyze Final Analysis (NMR, HPLC) Purify->Analyze Retry->MW

Figure 2: Operational workflow for the synthesis and validation of the target piperidine derivative.

Validation & Troubleshooting

Analytical Checkpoints
  • TLC: Use Silica plates with 10% MeOH in DCM. The product (

    
    ) will be more polar than the chloromethyl biphenyl (
    
    
    
    ) but less polar than the starting piperidinol. Stain with Ninhydrin (amine) or UV (biphenyl).
  • NMR Verification:

    • Look for the disappearance of the

      
       peak (approx. 4.6 ppm).
      
    • Confirm the appearance of the benzylic

      
       singlet around 3.5–3.6 ppm.
      
    • Verify the biphenyl aromatic protons (9H total) in the 7.3–7.6 ppm region.

Troubleshooting Guide
  • Low Yield? Ensure the

    
     is finely ground. If using Ethanol, switch to Acetonitrile to reach higher temperatures without excessive pressure buildup.
    
  • Pressure Errors? If the microwave vessel over-pressurizes (>20 bar), reduce the reaction scale or switch to a lower volume of solvent (high concentration synthesis is safe in MW).

Safety & Green Chemistry

  • Solvent Replacement: This protocol is compatible with Water/Ethanol (1:1) mixtures. While the reaction time may increase slightly (to 20-25 mins) due to the lower solubility of the biphenyl halide, the "on-water" effect can accelerate the hydrophobic interaction, eliminating the need for toxic ACN.

  • Hazards: 4-(Chloromethyl)biphenyl is a skin irritant and lachrymator. Handle in a fume hood. The microwave vials are under pressure; always cool below 50°C before decapping.

References

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Polshettiwar, V., & Varma, R. S. (2008). Aqueous Microwave-Assisted Chemistry: Synthesis and Catalysis. Chemical Society Reviews, 37, 1546-1557. [Link]

  • Ricci, A., et al. (2009). Microwave-Promoted Mono-N-Alkylation of Aromatic Amines in Water. Green Chemistry, 11, 1843-1850. [Link]

  • Mourad, A. K., et al. (2019). Microwave Assisted Synthesis of Piperazine and Piperidine Derivatives. Journal of Heterocyclic Chemistry, 56(2). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-phenylphenyl)methyl]piperidin-4-ol
Reactant of Route 2
Reactant of Route 2
1-[(4-phenylphenyl)methyl]piperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.